molecular formula C8H15BrO2 B1294297 Ethyl 2-bromohexanoate CAS No. 615-96-3

Ethyl 2-bromohexanoate

Cat. No. B1294297
CAS RN: 615-96-3
M. Wt: 223.11 g/mol
InChI Key: KOUAQOCYMAENKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromohexanoate is a compound that can be synthesized and utilized in various chemical reactions. While the provided papers do not directly discuss Ethyl 2-bromohexanoate, they do provide insights into related compounds and their applications, which can be extrapolated to understand the potential uses and characteristics of Ethyl 2-bromohexanoate.

Synthesis Analysis

The synthesis of related beta-oxoadipate derivatives and gamma-oxo acids from Ethyl alpha-bromoalkanoates, which include Ethyl 2-bromohexanoate, can be achieved through the Reformatsky reaction with succinic anhydride, yielding 2-substituted 1-ethyl hydrogen 3-oxoadipates in moderate to high yields . Additionally, metal 2-ethylhexanoates, which share a similar ethyl hexanoate structure, are synthesized for applications in materials science and as catalysts .

Molecular Structure Analysis

Although Ethyl 2-bromohexanoate's crystal structure is not directly reported, the structure of a related compound, Ethylene di-11-bromoundecanoate, has been determined to be fully extended in the crystalline state, which may suggest that Ethyl 2-bromohexanoate could also adopt an extended conformation in its crystalline form .

Chemical Reactions Analysis

Ethyl 2-bromohexanoate may undergo various chemical reactions similar to its related compounds. For instance, Iron(III) 2-ethylhexanoate has been used as a catalyst in the stereoselective Diels–Alder reaction, indicating that Ethyl 2-bromohexanoate could potentially serve as a substrate or intermediate in stereoselective synthesis . The Reformatsky reaction mentioned earlier also exemplifies the reactivity of Ethyl alpha-bromoalkanoates in forming more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-bromohexanoate can be inferred from similar compounds. For example, metal 2-ethylhexanoates have been studied for their physico-chemical properties, which are crucial for their applications in materials science . The safety data for 2-ethyl-1-hexanol, a related compound, provides insights into the toxicological profile that may be relevant for Ethyl 2-bromohexanoate .

Scientific Research Applications

Reformatsky Reaction

  • β-Oxoadipate Derivatives and γ-Oxo Acids Synthesis : Ethyl 2-bromoalkanoates, including ethyl 2-bromohexanoate, react with zinc and succinic anhydride to form 2-substituted 1-ethyl hydrogen 3-oxoadipates (hexanedioates) and 4-oxoalkanoic acids. These compounds are significant in organic synthesis, particularly in the Reformatsky reaction, which is a method used to form β-hydroxy esters (Schick & Ludwig, 1992).

Biomaterials and Biomedical Engineering

  • Stem Cell Research : Ethyl‐6‐bromohexanoate (EBH), a compound related to ethyl 2-bromohexanoate, has been used to create chemical gradients on porous silicon substrates for the screening of rat mesenchymal stem cell attachment. This application is crucial in biomaterials and biomedical engineering, particularly for tissue engineering and regenerative medicine (Clements et al., 2011).

Materials Science

  • Metal Organic Precursors and Catalysts : Metal 2-ethylhexanoates, which are chemically related to ethyl 2-bromohexanoate, are used as precursors in materials science. They are employed in catalysts for ring-opening polymerizations and have applications in the painting industry due to their properties as driers (Mishra et al., 2007).

Safety And Hazards


  • Hazard Classifications :

    • Acute Toxicity (Oral)

    • Skin Corrosion (Category 1B)



  • Precautionary Statements :

    • Avoid inhalation and skin contact.

    • Use appropriate personal protective equipment (dust mask, eyeshields, gloves).

    • In case of ingestion or skin exposure, seek medical attention.

    • Store in a cool, dry place away from incompatible materials.




Future Directions

Research on ethyl 2-bromohexanoate continues to explore its applications in organic synthesis, drug development, and material science. Investigating novel derivatives and optimizing synthetic routes are areas of interest for future studies.


properties

IUPAC Name

ethyl 2-bromohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUAQOCYMAENKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883242
Record name Hexanoic acid, 2-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromohexanoate

CAS RN

615-96-3
Record name Hexanoic acid, 2-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-bromohexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-bromohexanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8879
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanoic acid, 2-bromo-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 2-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-bromohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.506
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-BROMOHEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y8V12H8PL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromohexanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromohexanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromohexanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromohexanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-bromohexanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-bromohexanoate

Citations

For This Compound
60
Citations
MW Rathke, A Lindert - Tetrahedron Letters, 1971 - Elsevier
Apparently, the iodo ester undergoes further reaction when generated in the presence of excess ester enolate. Addition of the enolate solution to a tetrahydrofuran solution of iodine at a …
Number of citations: 58 www.sciencedirect.com
EF Elslager, DF Worth, NF Haley… - Journal of Heterocyclic …, 1968 - Wiley Online Library
… (0.056 mole) of ethyl 2-bromohexanoate in 25 ml. of toluene was boiled under reflux for 3 hours. The mixture was filtered while still hot, and the insoluble material was treated with …
Number of citations: 21 onlinelibrary.wiley.com
EF Elslager, DF Worth… - Journal of Heterocyclic …, 1969 - Wiley Online Library
… Reaction of 111 with ethyl chloroacetate, ethyl 2-bromohexanoate, ethyl 2-chloroacetoacetate, … mole) of ethyl 2-bromohexanoate in 25 ml. of toluene was heated under reflux for 2 hours. …
Number of citations: 8 onlinelibrary.wiley.com
MA Jackson, DP Labeda, LA Becker - Enzyme and microbial technology, 1995 - Elsevier
An assay regimen for the detection of enantioselective esterase activity in bacteria and yeasts is described. This program was used to screen 167 culture collection strains and soil …
Number of citations: 23 www.sciencedirect.com
M Shindo, Y Sato, R Koretsune… - Chemical and …, 2003 - jstage.jst.go.jp
… A solution of ethyl 2-bromohexanoate (15.0g, 67.2mmol) in THF (20ml) was added dropwise. After 30min, 1,2-dibromo-1,1,2,2-tetrafluoroethane (12.0 ml, 101 mmol) was added in one …
Number of citations: 27 www.jstage.jst.go.jp
H Zettl, R Steri, M Lämmerhofer… - Bioorganic & medicinal …, 2009 - Elsevier
… The carbon analogs of 11 were prepared starting with the conversion of ethyl 2-bromohexanoate into its phosphonate derivative 22 by an Arbuzov reaction (Scheme 2). This was …
Number of citations: 23 www.sciencedirect.com
Z Li, A García‐Domínguez… - Angewandte Chemie …, 2016 - Wiley Online Library
… The reactions of ethyl 2-bromo-3-methylbutanoate and ethyl 2-bromohexanoate furnished products 3 a (70 %) and 3 b (71 %), respectively. Amides, as well as ketones could also be …
Number of citations: 96 onlinelibrary.wiley.com
AD DeWeese, TW Schultz - Environmental Toxicology: An …, 2001 - Wiley Online Library
The toxicity of a series of 21 mono‐ and dihalogenated aliphatic monoesters has been evaluated using a Tetrahymena pyriformis population growth impairment assay. A structure–…
Number of citations: 29 onlinelibrary.wiley.com
ER Wagner, RG Dull, LG Mueller, BJ Allen… - Journal of Medicinal …, 1977 - ACS Publications
… A solution of 12.3 g (0.055 mol) of ethyl 2-bromohexanoate in 50 mL of N2 purged Me2SO was added dropwise with stirring at a rate such that the reaction temperature did not exceed …
Number of citations: 15 pubs.acs.org
P Kalaritis, RW Regenye, JJ Partridge… - The Journal of Organic …, 1990 - ACS Publications
… Similar hydrolysis of 3.00 g (0.0134 mol) of racemic ethyl 2-bromohexanoate (7) with 0.027 g of lipase P-30 Amano afforded after 50% conversion 1.19 g (40% yield; 80% of theory) of …
Number of citations: 116 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.